Benzene, 1-(azidomethyl)-2-methoxy-
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Overview
Description
The compound of interest, "Benzene, 1-(azidomethyl)-2-methoxy-", is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy groups and their synthesis, properties, and molecular structures. For instance, the synthesis of photoluminescent phenylene vinylene oligomers with methoxy groups is described, which could provide insights into the reactivity of methoxy-substituted benzene derivatives . Additionally, the total synthesis of a naturally occurring compound with a methoxymethyl group is reported, which might offer relevant information on the synthetic strategies that could be applied to similar compounds .
Synthesis Analysis
The synthesis of related compounds involves the Knoevenagel reaction, which is a method for forming carbon-carbon double bonds and could potentially be adapted for the synthesis of "Benzene, 1-(azidomethyl)-2-methoxy-" . Another paper describes a five-step synthesis of a complex natural product starting from a methoxymethyl-substituted aryl methyl ether, which could be relevant for the synthesis of azidomethyl-substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of a benzene solvate with a methoxyphenyl group has been determined by X-ray diffractometric methods, providing detailed information on the solid-state structure of such compounds . This could be useful for understanding the molecular structure of "Benzene, 1-(azidomethyl)-2-methoxy-" as the presence of a methoxy group can influence the overall geometry and electronic distribution in the molecule.
Chemical Reactions Analysis
While the specific chemical reactions of "Benzene, 1-(azidomethyl)-2-methoxy-" are not discussed, the papers do provide examples of chemical transformations involving methoxy and methoxymethyl groups. For instance, the regioselective O-demethylation of aryl methyl ethers is reported, which could be relevant for reactions where the methoxy group of the compound is modified .
Physical and Chemical Properties Analysis
The physical properties such as the dihedral angle between the benzene ring and the methoxymethyl side chain, as well as the deviations of certain atoms from the plane of the ring, are reported for a compound with a methoxy group . These properties are important for understanding the behavior of "Benzene, 1-(azidomethyl)-2-methoxy-" in different environments and could influence its reactivity and interactions with other molecules. The photoluminescent properties of related compounds are also discussed, which might suggest potential applications for the compound of interest in optical materials .
Scientific Research Applications
1. Polymerization Initiator
Benzene derivatives, such as 1,4-Bis(1-methoxy-1-methylethyl)benzene, are studied for their role as initiators in cationic polymerizations. This research explores complex formation with BCl3 and suggests mechanisms for ion formation (Dittmer, Pask, & Nuyken, 1992).
2. Molecular Structure and Conformation
Studies on methoxy-substituted benzene compounds focus on understanding their molecular structure and conformational properties. For instance, research into nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds, involving methoxy-substituted benzene, reveals insights into molecular arrangements and steric interactions (Kou et al., 2010).
3. Chemical Bonding and Reactivity
The effects of σ(C-Se)-π hyperconjugation in methoxy-substituted benzene compounds, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, are investigated to understand the impact on structural parameters and chemical reactivity (White & Blanc, 2014).
4. Kinetics of Liquid-Phase Oxidation
Research into the kinetics of liquid-phase oxidation of methoxy-(1-methylethyl)benzenes to hydroperoxides contributes to a broader understanding of oxidation processes in similar benzene compounds (Zawadiak, Jakubowski, & Stec, 2005).
5. Luminescence Properties
Investigations into impurities in the synthesis of methoxy-substituted benzene monomers, such as poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene], focus on their influence on luminescence properties, highlighting potential applications in optoelectronics (Lin, Fan, & Chow, 2006).
6. Photochemical Reactions
Studies on the photochemical reactions involving hydroxy- and methoxy-substituted o-quinone methides provide insights into their reactivity and potential applications in synthetic chemistry (Arumugam & Popik, 2010).
7. Crystal Structure Analysis
The crystal structure of compounds like 5-hydroxymethyl-2-methoxyphenol is studied to understand the molecular geometry and intermolecular interactions in methoxy-substituted benzene compounds (Hassan et al., 2015).
8. Antiproliferative Activities
Research into heterocyclic systems derived from methoxy-substituted benzene, such as eugenol derivatives, explores their antiproliferative activity against various cancer cell lines, offering potential therapeutic applications (Taia et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(azidomethyl)-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-5-3-2-4-7(8)6-10-11-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIYFPVICULQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460437 |
Source
|
Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(azidomethyl)-2-methoxy- | |
CAS RN |
300823-47-6 |
Source
|
Record name | Benzene, 1-(azidomethyl)-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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